N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy-substituted triazolopyridazine ring, and a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the desired position on the triazolopyridazine ring can be achieved using methanol and a suitable catalyst.
Attachment of the Butanamide Moiety: The butanamide side chain is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group onto the nitrogen atom of the triazolopyridazine ring, which can be achieved using chlorophenylamine and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: shares structural similarities with other triazolopyridazine derivatives, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group, in particular, can influence its pharmacokinetic properties and interaction with molecular targets.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16ClN5O2 |
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Molecular Weight |
345.78 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-16-9-8-14-20-19-13(22(14)21-16)6-3-7-15(23)18-12-5-2-4-11(17)10-12/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,23) |
InChI Key |
XLVZJZJPECBXHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)Cl)C=C1 |
Origin of Product |
United States |
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